molecular formula C15H17NO2 B2358924 N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide CAS No. 54110-36-0

N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide

Cat. No.: B2358924
CAS No.: 54110-36-0
M. Wt: 243.306
InChI Key: UORKVCGTWPJVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a furan ring substituted with dimethyl groups at positions 2 and 4, and a carboxamide group attached to a 3,5-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2,4-dimethylfuran-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
  • N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
  • N-(2,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is unique due to the specific positioning of the dimethyl groups on both the phenyl and furan rings. This unique arrangement can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-5-10(2)7-13(6-9)16-15(17)14-11(3)8-18-12(14)4/h5-8H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORKVCGTWPJVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(OC=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.